N-(2-{4-[(3,4-difluorophenyl)methylidene]piperidin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide
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Overview
Description
N-(2-{4-[(3,4-difluorophenyl)methylidene]piperidin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a difluorophenyl group and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(3,4-difluorophenyl)methylidene]piperidin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the difluorophenyl group, and subsequent amide formation. Common reagents used in these reactions include piperidine, 3,4-difluorobenzaldehyde, and various amide coupling agents. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(3,4-difluorophenyl)methylidene]piperidin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-{4-[(3,4-difluorophenyl)methylidene]piperidin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{4-[(3,4-difluorophenyl)methylidene]piperidin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Mono-Methyl Phthalate: A phthalate ester used as a plasticizer.
Bis(2-ethylhexyl) terephthalate: Another phthalate ester with similar applications.
Uniqueness
N-(2-{4-[(3,4-difluorophenyl)methylidene]piperidin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide is unique due to its specific structural features, such as the difluorophenyl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[4-[(3,4-difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-3-17(23)21(2)12-18(24)22-8-6-13(7-9-22)10-14-4-5-15(19)16(20)11-14/h3-5,10-11H,1,6-9,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYBDZYSEZELGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)F)CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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